Leucodelphinidin

説明

Leukoefdin has been reported in Terminalia alata with data available.

特性

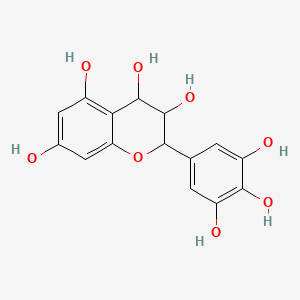

IUPAC Name |

2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,13-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEACOKJOQLAYTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2C(C(C3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80925924 | |

| Record name | Leucodelphinidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-52-1, 12764-74-8 | |

| Record name | Leucodelphinidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leukoefdin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucodelphinidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Leucodelphinidin Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the leucodelphinidin biosynthesis pathway in plants, a crucial branch of the flavonoid metabolic network leading to the production of proanthocyanidins, also known as condensed tannins. This compound-derived proanthocyanidins are of significant interest due to their roles in plant defense, as well as their potential applications in human health and nutrition as potent antioxidants and bioactive compounds.

This document details the core enzymatic steps, transcriptional regulation, and provides experimental protocols for the study of this pathway, with a focus on quantitative analysis and visualization of the underlying molecular processes.

The Core Biosynthesis Pathway of this compound

This compound is synthesized from the general phenylpropanoid pathway through a series of enzymatic reactions. The key steps specific to the formation of this compound are outlined below. The pathway begins with the conversion of L-phenylalanine and culminates in the formation of this compound, the immediate precursor to delphinidin-based proanthocyanidins.

The core pathway involves the following key enzymes:

-

Flavonoid 3',5'-Hydroxylase (F3'5'H): This enzyme is a critical branching point enzyme that introduces hydroxyl groups at the 3' and 5' positions of the B-ring of dihydrokaempferol (DHK) or naringenin, leading to the formation of dihydromyricetin (DHM). The activity of F3'5'H is essential for the production of delphinidin-type flavonoids.

-

Dihydroflavonol 4-Reductase (DFR): DFR catalyzes the stereospecific reduction of the 4-keto group of dihydroflavonols using NADPH as a cofactor. In the context of this compound biosynthesis, DFR reduces dihydromyricetin (DHM) to form this compound. The substrate specificity of DFR can vary between plant species, influencing the type of flavonoids produced.

-

Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX): ANS is a 2-oxoglutarate-dependent dioxygenase that catalyzes the oxidation of this compound to the unstable anthocyanidin, delphinidin. This is a key step towards the formation of both anthocyanins and proanthocyanidins.

Figure 1: Core enzymatic steps in the this compound biosynthesis pathway.

Quantitative Data on Pathway Components

Precise quantification of enzyme kinetics and metabolite concentrations is essential for understanding and engineering the this compound biosynthesis pathway. The following tables summarize available quantitative data. It is important to note that kinetic parameters can vary significantly depending on the plant species, enzyme isoform, and assay conditions.

Table 1: Kinetic Parameters of Dihydroflavonol 4-Reductase (DFR)

| Plant Species | Substrate | Km (µM) | Vmax | kcat (s-1) | Reference |

| Vitis vinifera | Dihydroquercetin | 252.6 ± 12.2 | 359.7 ± 9.5 µM·min–1 | - | [1] |

| Fragaria x ananassa (DFR1) | Dihydrokaempferol | 10.3 ± 1.2 | - | 0.08 ± 0.003 | |

| Fragaria x ananassa (DFR2) | Dihydroquercetin | 18.2 ± 1.2 | - | 0.03 ± 0.001 | |

| Camellia sinensis (CsDFRa) | Dihydromyricetin | 58.44 | - | - | [2] |

| Camellia sinensis (CsDFRc) | Dihydromyricetin | 105.56 | - | - | [2] |

| Note: Data for DFR with dihydromyricetin is limited. The provided values for Vitis vinifera are for dihydroquercetin, a structurally similar substrate. |

Table 2: Concentration of this compound and Precursors in Plant Tissues

| Plant Species | Tissue | Compound | Concentration (µg/g FW) | Analytical Method | Reference |

| Vitis vinifera cv. Pinot Noir | Grape Skin | Dihydromyricetin | Not specified | LC-MS/MS | [3] |

| Vitis vinifera cv. Cabernet Sauvignon | Grape Skin | Dihydromyricetin | Not specified | LC-MS/MS | [3] |

| Vitis amurensis | Grape | Dihydrokaempferol | Present | LC-MS/MS | [4] |

| Vitis vinifera | Grape Skin | Delphinidin-3-O-glucoside | ~82 | HPLC-DAD-MS | [5] |

| Note: Direct quantitative data for this compound and dihydromyricetin concentrations are scarce in the literature. The provided data indicates their presence, and the protocols in Section 4 can be used for their quantification. |

Transcriptional Regulation of the this compound Pathway

The biosynthesis of this compound is tightly regulated at the transcriptional level by a conserved protein complex known as the MBW complex, which consists of R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins. In grapevine (Vitis vinifera), several MYB transcription factors have been identified as key regulators of different branches of the flavonoid pathway.

-

VvMYB5a and VvMYB5b: These transcription factors are involved in the regulation of general flavonoid pathway genes and have been shown to activate the promoters of genes such as F3'5'H.[3][6][7][8] Their activity is modulated by interaction with bHLH partners like VvMYC1.[6]

-

VvMYBPA1 and VvMYBPA2: These MYB factors are known to specifically regulate the proanthocyanidin branch of the flavonoid pathway, including the activation of DFR and ANS gene expression.[9][10][11]

The MBW complex binds to specific cis-regulatory elements in the promoters of target genes to activate their transcription. These elements often include MYB-binding sites (e.g., CNGTTR) and bHLH-binding sites (e.g., CANNTG).[12]

Figure 2: Transcriptional regulation of key genes in the this compound pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Heterologous Expression and Purification of Dihydroflavonol 4-Reductase (DFR)

This protocol describes the expression of a plant DFR, for example from Vitis vinifera, in Escherichia coli and its subsequent purification.

Figure 3: Workflow for heterologous expression and purification of DFR.

Methodology:

-

Vector Construction: The full-length coding sequence of the target DFR gene is cloned into an E. coli expression vector, such as a pET vector with an N-terminal His-tag.[13]

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain, like BL21(DE3).[14][15]

-

Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice.

-

Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged DFR is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM), and the protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Buffer Exchange and Concentration: The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) and concentrated using a centrifugal filter device. Protein concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.

In Vitro Enzyme Assay for Dihydroflavonol 4-Reductase (DFR)

This assay measures the activity of DFR by monitoring the consumption of NADPH at 340 nm.

Reaction Mixture (Final Volume: 200 µL):

-

100 mM Potassium phosphate buffer (pH 6.5-7.0)

-

200 µM NADPH

-

50-200 µM Dihydromyricetin (DHM) (or other dihydroflavonol substrate)

-

1-5 µg of purified DFR enzyme

Procedure:

-

Prepare the reaction mixture without the enzyme in a cuvette.

-

Incubate at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the purified DFR enzyme and mix immediately.

-

Monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

The rate of NADPH consumption is calculated using the Beer-Lambert law (εNADPH at 340 nm = 6220 M-1cm-1).[9]

In Vitro Enzyme Assay for Anthocyanidin Synthase (ANS)

This assay measures the formation of anthocyanidin from its corresponding leucoanthocyanidin.

Reaction Mixture (Final Volume: 100 µL):

-

50 mM Tris-HCl (pH 7.5)

-

2 mM Ascorbate

-

0.5 mM FeSO4

-

2 mM 2-Oxoglutarate

-

100 µM this compound (or other leucoanthocyanidin substrate)

-

10-50 µg of purified ANS enzyme or crude protein extract

Procedure:

-

Combine the buffer, ascorbate, FeSO4, and 2-oxoglutarate in a microcentrifuge tube.

-

Add the ANS enzyme preparation.

-

Initiate the reaction by adding the this compound substrate.

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of acidic methanol (1% HCl).

-

Centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at the λmax of the corresponding anthocyanidin (e.g., ~540 nm for delphinidin). The product can also be analyzed by HPLC.[4][16][17]

Quantitative Analysis of this compound and Precursors by HPLC-MS/MS

This protocol outlines a general method for the extraction and quantification of this compound and its precursors from plant tissues.

Figure 4: Workflow for quantitative analysis of flavonoids by HPLC-MS/MS.

Methodology:

-

Sample Preparation: Freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extraction: Extract a known weight of the powdered tissue (e.g., 100 mg) with an appropriate volume (e.g., 1 mL) of extraction solvent (e.g., 80% methanol with 1% formic acid). Vortex and sonicate for 30 minutes.

-

Clarification: Centrifuge the extract at high speed (e.g., 13,000 x g) for 10 minutes at 4°C. Collect the supernatant.

-

Concentration and Reconstitution: Dry the supernatant under a stream of nitrogen gas and reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.

-

HPLC-MS/MS Analysis: Inject the reconstituted sample into an HPLC system coupled to a tandem mass spectrometer (MS/MS).

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly employed.

-

MS/MS Detection: Use multiple reaction monitoring (MRM) mode for targeted quantification of dihydromyricetin and this compound, using authentic standards to develop the method and for quantification.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol allows for the quantification of the expression levels of key genes in the this compound biosynthesis pathway.

Methodology:

-

RNA Extraction: Isolate total RNA from plant tissues using a commercial kit or a TRIzol-based method.

-

DNase Treatment and cDNA Synthesis: Treat the RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and oligo(dT) or random primers.

-

qPCR: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system.

-

Primers: Design primers specific to the target genes (F3'5'H, DFR, ANS, etc.) and a stable reference gene (e.g., Actin or Ubiquitin).[18][19][20][21]

-

Reaction Conditions: A typical qPCR program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melt curve analysis should be performed at the end to verify the specificity of the amplification.

-

-

Data Analysis: Calculate the relative expression levels of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.[22]

Conclusion

The biosynthesis of this compound is a key pathway in the production of delphinidin-based proanthocyanidins, compounds with significant biological activities. This guide has provided a detailed overview of the core enzymatic steps, the complex transcriptional regulation, and robust experimental protocols for the investigation of this pathway. The provided quantitative data, while highlighting areas where more research is needed, offers a solid foundation for researchers. The visualization of the pathways and workflows aims to facilitate a deeper understanding of the molecular mechanisms involved. For professionals in drug development, the provided methodologies can be adapted for the screening and characterization of plant-derived compounds with potential therapeutic applications. Further research focusing on the specific kinetic properties of the enzymes involved and the precise regulatory networks will be crucial for the successful metabolic engineering of this important pathway in various plant and microbial systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetic and binding equilibrium studies of dihydroflavonol 4-reductase from Vitis vinifera and its unusually strong substrate inhibition [scirp.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Reaction mechanism from leucoanthocyanidin to anthocyanidin 3-glucoside, a key reaction for coloring in anthocyanin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Regulation of flavonoids in strawberry fruits by FaMYB5/FaMYB10 dominated MYB-bHLH-WD40 ternary complexes [frontiersin.org]

- 7. Regulation of flavonoids in strawberry fruits by FaMYB5/FaMYB10 dominated MYB-bHLH-WD40 ternary complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | The Coordinated Action of MYB Activators and Repressors Controls Proanthocyanidin and Anthocyanin Biosynthesis in Vaccinium [frontiersin.org]

- 12. scispace.com [scispace.com]

- 13. A SIMPLE AND EFFICIENT EXPRESSION AND PURIFICATION SYSTEM USING TWO NEWLY CONSTRUCTED VECTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetic and binding equilibrium studies of dihydroflavonol 4-reductase from Vitis vinifera and its unusually strong substrate inhibition [file.scirp.org]

- 15. The Phenylpropanoid Pathway Is Controlled at Different Branches by a Set of R2R3-MYB C2 Repressors in Grapevine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. discover.library.noaa.gov [discover.library.noaa.gov]

- 19. The Transcription Factor VvMYB5b Contributes to the Regulation of Anthocyanin and Proanthocyanidin Biosynthesis in Developing Grape Berries - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Expansion and subfunctionalisation of flavonoid 3',5'-hydroxylases in the grapevine lineage - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Leucodelphinidin: Natural Sources, Biosynthesis, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucodelphinidin, a flavan-3,4-diol, is a colorless leucoanthocyanidin that serves as a pivotal intermediate in the biosynthesis of condensed tannins (proanthocyanidins) and the delphinidin class of anthocyanins. These downstream compounds are responsible for many of the blue, purple, and red colors in the plant kingdom and possess a wide range of bioactive properties. Understanding the natural sources and biochemistry of this compound is therefore critical for researchers in phytochemistry, pharmacology, and drug development who wish to explore its therapeutic potential or that of its derivatives. This guide provides an in-depth overview of this compound's presence in the plant kingdom, its biosynthetic pathway, and representative methodologies for its analysis.

Natural Sources of this compound

This compound is widely distributed throughout the plant kingdom. It is typically found in the bark, leaves, fruits, and seeds of various plant species. While its presence is qualitatively documented in numerous plants, specific quantitative data on the concentration of this compound is limited in the available scientific literature. This is largely due to its nature as a reactive intermediate, which is often rapidly converted into more stable proanthocyanidins and anthocyanins. The following table summarizes some of the known botanical sources of this compound.

| Plant Species | Common Name | Part(s) Containing this compound | Quantitative Data (mg/g) |

| Acacia auriculiformis | Auri, Earleaf acacia | Not specified | Not Reported |

| Aesculus hippocastanum | Horse chestnut | Bark, Rind, Cortex | Not Reported[1] |

| Arachis hypogaea | Peanut, Earth nut | Seeds | Not Reported |

| Arbutus unedo | Strawberry tree | Leaf | Not Reported |

| Caesalpinia pulcherrima | Peacock flower | Not specified | Not Reported |

| Ceratonia siliqua | Carob tree | Fruit, Seeds[1] | Not Reported |

| Cleistanthus collinus | Karada | Bark | Not Reported |

| Eucalyptus pilularis | Blackbutt | Kino (gum) | Not Reported |

| Ficus bengalensis | Banyan tree | Bark[2][3] | A derivative was isolated at 200 mg/kg of bark[3][4] |

| Hamamelis virginiana | American witch hazel | Leaf | Not Reported |

| Hippophae rhamnoides | Sea buckthorn | Leaf | Not Reported |

| Humulus lupulus | Common hop | Leaf | Not Reported |

| Musa acuminata × balbisiana | Banana | Fruit | Not Reported |

| Nelumbo nucifera | Sacred lotus | Leaf | Not Reported |

| Phyllanthus emblica | Indian gooseberry | Bark, Rind, Cortex | Not Reported |

| Pteris vittata | Chinese brake fern | Not specified | Not Reported[5] |

| Quercus alba | White oak | Bark, Rind, Cortex | Not Reported |

| Quercus robur | English oak | Bark, Rind, Cortex | Not Reported |

| Rumex hymenosepalus | Canaigre dock | Root | Not Reported |

| Schinus molle | California peppertree | Leaf | Not Reported |

| Vicia faba | Fava bean, Broad bean | Seed | Not Reported |

| Vitis vinifera | Common grape | Seeds | Not Reported |

Biosynthesis of this compound

This compound is synthesized via the flavonoid biosynthetic pathway. The process begins with the conversion of dihydromyricetin (also known as ampelopsin) to this compound. This reaction is catalyzed by the enzyme Dihydroflavonol 4-reductase (DFR). This compound then serves as a precursor for two major classes of flavonoids: anthocyanins and proanthocyanidins. It can be oxidized by Anthocyanidin Synthase (ANS) to form the colored anthocyanidin, delphinidin, or reduced by Leucoanthocyanidin Reductase (LAR) to form (+)-gallocatechin, a building block of prodelphinidins.

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

Due to the limited availability of protocols specifically optimized for this compound, the following methodologies represent a generalized approach for the extraction, isolation, and quantification of flavonoids from plant materials. These protocols would require specific optimization and validation for the analysis of this compound.

Extraction of this compound from Plant Material (Representative Protocol)

This protocol is a general method for the extraction of flavonoids and should be adapted based on the specific plant matrix.

-

Plant Material Preparation:

-

Collect fresh plant material (e.g., bark, leaves, seeds).

-

Dry the material at a controlled temperature (e.g., 40-50°C) to a constant weight to prevent enzymatic degradation.

-

Grind the dried material into a fine powder to increase the surface area for extraction.

-

-

Solvent Extraction:

-

Weigh the powdered plant material (e.g., 10 g).

-

Suspend the powder in a solvent. A common solvent for flavonoids is a mixture of methanol or ethanol with water, often acidified to improve stability (e.g., 80% methanol with 0.1% HCl). Use a solid-to-solvent ratio of approximately 1:10 (w/v).

-

Facilitate extraction using one of the following methods:

-

Maceration: Stir the mixture at room temperature for 24-48 hours.

-

Sonication: Place the mixture in an ultrasonic bath for 30-60 minutes.

-

Soxhlet Extraction: Perform continuous extraction for several hours. This method uses elevated temperatures and may not be suitable for thermolabile compounds.

-

-

Separate the solid material from the extract by filtration or centrifugation.

-

Collect the supernatant (the extract).

-

Repeat the extraction process on the plant residue two more times to ensure complete extraction.

-

Combine the supernatants from all extractions.

-

Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to remove the solvent.

-

The resulting crude extract can be lyophilized for long-term storage or reconstituted in a suitable solvent for further analysis.

-

Isolation and Purification of this compound (Representative Protocol)

This protocol describes a general approach to isolate flavonoids using column chromatography.

-

Column Chromatography:

-

Prepare a stationary phase, such as silica gel or Sephadex LH-20, in a glass column.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Load the dissolved extract onto the top of the column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

-

Collect fractions of the eluate.

-

Monitor the fractions using Thin-Layer Chromatography (TLC) to identify fractions containing compounds of interest.

-

Combine fractions that show a similar profile on the TLC plate.

-

Further purification of the combined fractions can be achieved using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase gradient of acidified water and methanol or acetonitrile.

-

Quantification of this compound by HPLC-DAD (Representative Protocol)

This protocol outlines a general method for the quantification of flavonoids.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD), a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), an autosampler, and a column oven.

-

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid (or another suitable acid for pH control).

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient Elution: A typical gradient might start with a low percentage of mobile phase B, gradually increasing to elute more hydrophobic compounds. An example gradient is: 0-5 min, 10% B; 5-20 min, 10-40% B; 20-30 min, 40-80% B; followed by a wash and re-equilibration step.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Injection Volume: 10-20 µL.

-

Detection: Monitor at a wavelength where flavonoids absorb, typically around 280 nm for flavan-3-ols. A full UV-Vis spectrum from the DAD can aid in identification.

-

-

Quantification:

-

Prepare a stock solution of a this compound standard of known concentration.

-

Create a series of calibration standards by diluting the stock solution.

-

Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Prepare the sample extract by dissolving a known amount in the initial mobile phase and filtering it through a 0.45 µm syringe filter.

-

Inject the sample into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with the standard.

-

Calculate the concentration of this compound in the sample by using the calibration curve.

-

Signaling Pathways and Experimental Workflows

Direct experimental evidence for the effects of this compound on specific cellular signaling pathways is currently limited. However, extensive research has been conducted on its downstream product, delphinidin . Delphinidin has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation, including the PI3K/Akt and MAPK pathways. It is plausible that this compound may exert similar or precursor-related biological activities, but this requires further investigation.

The following diagram illustrates a general experimental workflow for investigating the effects of a plant-derived compound like this compound on cellular signaling pathways.

Caption: General workflow for studying this compound.

Below is a diagram illustrating the inhibitory effects of delphinidin , the downstream product of this compound, on the PI3K/Akt and MAPK signaling pathways, which are often dysregulated in cancer.

Caption: Delphinidin's inhibitory effects on signaling.

Conclusion

This compound is a widely distributed but understudied phytochemical that holds potential as a precursor to bioactive compounds. While its direct therapeutic effects are not yet well-characterized, its role in the biosynthesis of delphinidin and prodelphinidins makes it a compound of significant interest. Further research is needed to develop standardized methods for its quantification in various plant matrices and to elucidate its specific interactions with cellular signaling pathways. This guide provides a foundational resource for researchers to build upon in their exploration of this compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Rapid method for determination of anthocyanin glucosides and free delphinidin in grapes using u-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effects of delphinidin on the proliferation of ovarian cancer cells via PI3K/AKT and ERK 1/2 MAPK signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MORPHOANATOMICAL CHARACTERS OF AESCULUS HIPPOCASTANUM L. BARK, FRUIT AND LEAVES | International Society for Horticultural Science [ishs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Leucodelphinidin

Introduction

This compound is a colorless, polyphenolic compound belonging to the leucoanthocyanidin class of flavonoids.[1] As a flavan-3,4-diol, it is a key biosynthetic intermediate in the formation of prodelphinidins (a type of condensed tannin) and the colored anthocyanin, delphinidin.[2] Found in a variety of plants, including the bark of Ficus bengalensis and Cleistanthus collinus, this compound and its derivatives are subjects of growing interest due to their potential therapeutic properties, including hypoglycemic and anti-inflammatory activities.[1][3] This document provides a comprehensive overview of the known physical and chemical properties of this compound, relevant experimental protocols, and its role in key biological pathways.

Physical and Chemical Properties

This compound is a relatively unstable molecule that is readily oxidized, particularly under neutral or alkaline conditions, to form the colored delphinidin cation. It is characterized as a slightly water-soluble and very weakly acidic compound.[4]

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₄O₈ | [5][6] |

| Molecular Weight | 322.27 g/mol | [5][6] |

| IUPAC Name | (2R,3S,4S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol | [6] |

| CAS Number | 491-52-1, 12764-74-8 (deprecated) | [5] |

| Appearance | Colorless or pale yellow solid | |

| Melting Point | 300 °C (with decomposition) | [7] |

| Water Solubility | Predicted: 2.53 g/L | [4] |

| Solubility in Organics | Soluble in polar organic solvents such as ethanol, methanol, and ethyl acetate. | [8] |

| pKa (Strongest Acidic) | Predicted: 8.7 | [4] |

| Stability | Stable under acidic conditions; unstable in neutral and alkaline pH. | |

| Synonyms | Leukoefdin, Leucoefdin, 3,3',4,4',5,5',7-Flavanheptol, (2R,3S,4S)-leucodelphinidin | [5][6] |

Spectroscopic Data

Detailed experimental spectroscopic data for pure this compound is sparse in the literature. The data below is based on predictions and data from the closely related anthocyanidin, delphinidin, which is the direct oxidation product of this compound.

| Spectroscopy Type | Data | Source(s) |

| UV-Vis | Data for the related compound Delphinidin shows absorption maxima (λmax) at approximately 276 nm and 559 nm in ethanol. The UV-Vis spectrum is highly dependent on pH and solvent. | [9] |

| ¹H-NMR & ¹³C-NMR | Specific experimental chemical shift data for this compound is not readily available. Characterization of related flavan-3-ols shows signals for H-4 in the region of 4.4-4.8 ppm and for C-4 around 36-38 ppm in ¹H-¹³C HSQC spectra. | [10] |

| Mass Spectrometry | Predicted LC-MS/MS spectra are available. Key fragmentation patterns would involve cleavages of the heterocyclic C-ring, characteristic of flavonoids. | [4] |

Experimental Protocols

Protocol 1: Representative Isolation of this compound from Plant Material

This protocol is a generalized methodology based on procedures used for isolating this compound derivatives and other flavonoids from plant sources like Ficus bengalensis and Cleistanthus collinus.[8][11]

Objective: To extract and purify this compound from dried plant bark.

Methodology:

-

Preparation of Plant Material:

-

Shade-dry the plant bark (e.g., Ficus bengalensis) and pulverize it into a coarse powder.

-

Defat the powder by exhaustive extraction with a non-polar solvent like n-hexane or petroleum ether in a Soxhlet apparatus for 24 hours to remove lipids and waxes.[8]

-

Air-dry the defatted powder to remove residual solvent.

-

-

Extraction:

-

Perform a Soxhlet extraction on the defatted powder using a polar solvent such as ethanol or methanol for 8-12 hours.[8]

-

Collect the alcoholic extract and concentrate it under reduced pressure using a rotary evaporator to yield a tarry residue.

-

-

Initial Purification:

-

Dissolve the residue in a minimal amount of methanol and add it dropwise to a large volume of acidified water (pH ~3, using HCl) to precipitate less polar compounds.

-

Alternatively, chromatograph the residue on a silica gel column.[8]

-

-

Chromatographic Purification:

-

Dissolve the crude extract in a suitable solvent mixture (e.g., methanol:chloroform).

-

Load the solution onto a silica gel (60-120 mesh) column for flash chromatography.

-

Elute the column with a gradient of increasing polarity, for instance, starting with chloroform and gradually increasing the proportion of methanol.[8]

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC), visualizing spots under UV light or with a suitable staining reagent (e.g., vanillin-HCl, which gives a characteristic color for flavan-3,4-diols).

-

Combine fractions containing the compound of interest and concentrate them under reduced pressure.

-

-

Final Purification & Characterization:

-

Perform a final purification step using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column if necessary.

-

Characterize the purified compound using Mass Spectrometry, ¹H-NMR, and ¹³C-NMR to confirm its structure and purity.

-

Biological Activity and Signaling Pathways

This compound and its derivatives have been reported to possess significant biological activities. Its mechanisms of action are thought to be similar to other flavonoids, particularly its oxidized form, delphinidin.

Biosynthesis of this compound

This compound is a central intermediate in the flavonoid biosynthetic pathway. It is synthesized from dihydromyricetin by the action of the enzyme Dihydroflavonol 4-reductase (DFR).[1] It then serves as a precursor for the synthesis of condensed tannins.

References

- 1. Inhibitory Effect of Delphinidin on Extracellular Matrix Production via the MAPK/NF-κB Pathway in Nasal Polyp-Derived Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Delphinidin suppresses PMA-induced MMP-9 expression by blocking the NF-κB activation through MAPK signaling pathways in MCF-7 human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Delphinidin induces cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by regulating the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Showing Compound this compound (FDB018307) - FooDB [foodb.ca]

- 5. Cyanidin and delphinidin modulate inflammation and altered redox signaling improving insulin resistance in high fat-fed mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ijpp.com [ijpp.com]

- 8. Bioactivity and mechanisms of flavonoids in decreasing insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 10. Rapid Preparative Isolation of Cleistanthin A from the Leaves of Cleistanthus Collinus Using Reverse-Phase Flash Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

A Technical Guide to Leucodelphinidin: The Bifurcation Point in Proanthocyanidin and Delphinidin Biosynthesis

Executive Summary

Leucodelphinidin, a colorless flavan-3,4-diol, represents a critical metabolic branch-point in the flavonoid biosynthetic pathway. As the direct product of dihydroflavonol 4-reductase (DFR) acting on dihydromyricetin, its fate is determined by the competitive action of two key enzyme classes: Anthocyanidin Synthase (ANS) and Leucoanthocyanidin Reductase (LAR). The downstream products, delphinidin (a colored anthocyanidin) and proanthocyanidins (colorless condensed tannins), possess a wide range of biological activities of significant interest to the pharmaceutical and nutraceutical industries. This document provides an in-depth technical overview of this pathway, presenting key quantitative data, detailed experimental protocols for analysis, and visual diagrams of the core biochemical and experimental workflows.

The Biosynthetic Crossroads

The synthesis of proanthocyanidins (PAs) and anthocyanins shares the upstream steps of the flavonoid pathway, culminating in the formation of flavan-3,4-diols, such as this compound[1]. From this point, the pathway bifurcates. The enzymes present and their relative expression levels in a specific plant tissue dictate the metabolic flux towards either PAs or anthocyanins[2].

Two primary enzymatic routes determine the fate of this compound:

-

Pathway to Delphinidin (Anthocyanins): this compound is oxidized by Anthocyanidin Synthase (ANS) , also known as Leucoanthocyanidin Dioxygenase (LDOX), to produce the unstable colored anthocyanidin, delphinidin[3][4]. Delphinidin can then be stabilized through glycosylation, a reaction catalyzed by enzymes like UDP-Glc flavonoid 3-O-glucosyl transferase (UF3GT), to form stable anthocyanins[5].

-

Pathway to Proanthocyanidins (Condensed Tannins): this compound is reduced by Leucoanthocyanidin Reductase (LAR) to form the 2,3-trans-flavan-3-ol, (+)-gallocatechin[2][6]. Gallocatechin serves as a monomeric building block (a starter or extension unit) for the polymerization into prodelphinidins, a class of proanthocyanidins[5][7]. A secondary route to PA synthesis involves the conversion of delphinidin (produced by ANS) into the 2,3-cis-flavan-3-ol, (-)-epigallocatechin, by the enzyme Anthocyanidin Reductase (ANR) [2][8].

This competition between ANS and LAR for the common substrate, this compound, is a critical regulatory point in flavonoid metabolism[9].

Caption: Biosynthetic fate of this compound at a key metabolic branch-point.

Quantitative Data: Enzyme Kinetics

The efficiency of enzymes like LAR determines the production of proanthocyanidin monomers. Kinetic studies on LAR purified from the legume Desmodium uncinatum provide insight into substrate preference. The enzyme demonstrates the highest affinity and catalytic efficiency for leucocyanidin, but is also active with this compound.

| Substrate | Apparent Kₘ (µM) | Relative Vₘₐₓ (%) |

| 3,4-cis-Leucocyanidin | 6 | 100 |

| 3,4-cis-Leucodelphinidin | 5 | 20 |

| 3,4-cis-Leucopelargonidin | 26 | 4 |

| NADPH | 0.4 | - |

| NADH | 60 | 30 (relative to NADPH) |

| Data adapted from Tanner et al. (2003)[10][11]. |

Experimental Protocols

Protocol 1: General Extraction and Analysis of Flavonoids by UHPLC-MS/MS

This protocol outlines a robust method for the extraction and quantification of flavonoids, including this compound derivatives, from plant tissues.

1. Sample Preparation:

-

Collect fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt enzymatic activity[12]. Store at -80°C.

-

Grind the frozen tissue to a fine powder using a liquid nitrogen-chilled mortar and pestle[12].

-

Weigh approximately 100-500 mg of the frozen powder into a microtube[12][13].

2. Solvent Extraction:

-

Add an appropriate volume of extraction solvent. A common solvent is 98:2 Methanol:Formic Acid or 75% Methanol with 0.1% Formic Acid[12][13]. A 1:10 sample-to-solvent ratio is often optimal[14].

-

Vortex the sample for 1 minute[13].

-

Sonicate the sample for 20-30 minutes in a chilled water bath[12][13].

-

Carefully collect the supernatant. Repeat the extraction on the remaining pellet and pool the supernatants to maximize yield[12].

3. Purification and Concentration:

-

Filter the pooled supernatant through a 0.2 µm PVDF syringe filter[12].

-

Dry the extract using a speed vacuum concentrator[12].

-

Re-suspend the dried extract in a small, precise volume of a suitable solvent (e.g., 50 µL deionized water or initial mobile phase) for LC-MS analysis[12].

4. UHPLC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase C18 column (e.g., Waters BEH or HSS T3, 2.1 x 100 mm, 1.7 µm)[13].

-

Mobile Phase:

-

Gradient: Develop a gradient to separate compounds based on polarity, for example: 0-2 min, 5-15% B; 2-8 min, 15-40% B; 8-10 min, 40-90% B; followed by a wash and re-equilibration step[13].

-

Mass Spectrometry: Use a triple quadrupole or similar mass spectrometer with an electrospray ionization (ESI) source[16]. Operate in both positive and negative ion modes to capture a broad range of flavonoids. Develop Multiple Reaction Monitoring (MRM) methods for targeted quantification of known compounds like delphinidin, catechin, and epicatechin.

Caption: A typical experimental workflow for flavonoid extraction and analysis.

Protocol 2: In Vitro Assay for Anthocyanidin Synthase (ANS) Activity

This protocol is used to determine the enzymatic activity of ANS by measuring its conversion of a leucoanthocyanidin substrate to an anthocyanidin product.

1. Reagents and Buffers:

-

Protein extract or purified recombinant ANS enzyme.

-

Substrate: this compound or Leucocyanidin (e.g., 15 mM stock in DMSO).

-

Co-factors: Sodium ascorbate (500 mM), Ferrous sulfate (500 mM), 2-Oxoglutaric acid (500 mM)[17].

-

Reaction Buffer: (e.g., pH 7.5 Tris-HCl).

-

Stop Solution: Ethyl acetate.

2. Assay Procedure:

-

Prepare a standard reaction mixture (total volume 200 µL) in a microfuge tube[17].

-

Combine the following:

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of the 15 mM leucoanthocyanidin substrate[17].

-

Incubate the reaction at 30°C for 30 minutes[17].

3. Product Extraction and Analysis:

-

Terminate the reaction by adding 400 µL of ethyl acetate and vortexing vigorously[17].

-

Centrifuge to separate the phases. The product (anthocyanidin) will be in the organic phase.

-

Transfer the ethyl acetate layer to a new tube and dry under a stream of nitrogen or in a speed vacuum[17].

-

For analysis, dissolve the dried extract in a small volume of acidified solvent (e.g., 3 µL DMSO, 27 µL water, 1 µL concentrated HCl) to stabilize the colored flavylium ion[17].

-

Analyze the product via HPLC with a photodiode array (PDA) detector (monitoring at ~520-550 nm for anthocyanidins) or by LC-MS.

Conclusion

This compound stands as a pivotal precursor in flavonoid metabolism. The enzymatic competition for this substrate between Anthocyanidin Synthase and Leucoanthocyanidin Reductase is a key determinant of the final phytochemical profile of a plant tissue, governing the relative accumulation of anthocyanins and proanthocyanidins. Understanding the regulation of these enzymes and having robust analytical methods are essential for researchers aiming to characterize these pathways and for drug development professionals seeking to harness the potent biological activities of their end-products.

References

- 1. Proanthocyanidin Synthesis and Expression of Genes Encoding Leucoanthocyanidin Reductase and Anthocyanidin Reductase in Developing Grape Berries and Grapevine Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Proanthocyanidins and Where to Find Them: A Meta-Analytic Approach to Investigate Their Chemistry, Biosynthesis, Distribution, and Effect on Human Health [mdpi.com]

- 4. Biosynthesis and Genetic Regulation of Proanthocyanidins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evolutionary and functional characterization of leucoanthocyanidin reductases from Camellia sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms [frontiersin.org]

- 8. Metabolic Characterization of the Anthocyanidin Reductase Pathway Involved in the Biosynthesis of Flavan-3-ols in Elite Shuchazao Tea (Camellia sinensis) Cultivar in the Field - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Proanthocyanidin biosynthesis in plants. Purification of legume leucoanthocyanidin reductase and molecular cloning of its cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]

- 13. Frontiers | A comprehensive UHPLC-MS/MS and extraction method reveals flavonoid profile and concentration are diverse in spinach (Spinacia oleracea L.) [frontiersin.org]

- 14. static.adenuniv.com [static.adenuniv.com]

- 15. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of flavonoids by HPLC-MS in fruit waste of Latin America: A systematic review [scielo.org.pe]

- 17. Metabolic Engineering of Anthocyanin Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Identification of Leucodelphinidin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the identification and characterization of Leucodelphinidin, a colorless leucoanthocyanidin with significant potential in phytochemical and pharmacological research. This document details experimental protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) and presents available data in a structured format. Furthermore, it explores the known signaling pathways associated with its aglycone, delphinidin, offering insights into its potential biological activities.

Spectroscopic Data for this compound Identification

Accurate identification of this compound relies on the precise interpretation of its spectroscopic data. While comprehensive experimental data for this compound is not abundantly available in publicly accessible databases, this guide compiles the foundational information and provides context through related compounds.

Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₅H₁₄O₈ | --INVALID-LINK-- |

| Molecular Weight | 322.27 g/mol | --INVALID-LINK-- |

| Exact Mass | 322.068867 g/mol | --INVALID-LINK-- |

| Expected [M+H]⁺ | 323.0761 | Calculated |

| Expected [M-H]⁻ | 321.0616 | Calculated |

Note: The m/z values for protonated and deprotonated molecules are calculated based on the exact mass and are crucial for initial identification in high-resolution mass spectrometry.

Fragmentation Pattern: Detailed experimental MS/MS fragmentation data for this compound is scarce in the readily available literature. However, based on the fragmentation of similar flavonoids, the following cleavages can be anticipated:

-

Retro-Diels-Alder (RDA) fission: This is a characteristic fragmentation pattern for flavonoids, leading to the cleavage of the C-ring and providing information about the substitution pattern of the A- and B-rings.

-

Loss of small neutral molecules: Fragments corresponding to the loss of water (H₂O), carbon monoxide (CO), and other small molecules are commonly observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, enabling unambiguous structure elucidation and stereochemical assignment. As of the latest literature review, a complete, publicly available, and assigned experimental NMR dataset for this compound has not been identified. Researchers undertaking the isolation or synthesis of this compound will need to perform full 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analysis for complete structural assignment.

Experimental Protocols

The following sections outline detailed methodologies for the acquisition of high-quality NMR and MS data for this compound, based on established protocols for flavonoid analysis.

Sample Preparation for Spectroscopic Analysis

-

Isolation and Purification: this compound can be isolated from various plant sources known to contain prodelphinidins, such as the bark of Terminalia species or the leaves of Acacia species. Isolation typically involves extraction with polar solvents (e.g., methanol, ethanol, or acetone), followed by column chromatography (e.g., Sephadex LH-20, silica gel) and preparative HPLC for final purification.

-

Sample Purity: Ensure the sample is of high purity (>95%) for unambiguous spectroscopic analysis. Purity can be assessed by HPLC-DAD or UPLC-MS.

-

Solvent Selection: For NMR analysis, dissolve the purified this compound in a suitable deuterated solvent, such as methanol-d₄ or DMSO-d₆. For MS analysis, dissolve the sample in a solvent compatible with the chosen ionization technique, typically methanol or acetonitrile with a small percentage of formic acid for ESI.

Mass Spectrometry (MS) Protocol

Caption: Experimental workflow for this compound analysis using LC-MS/MS.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a mass spectrometer.

-

Mass spectrometer equipped with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Quadrupole Time-of-Flight (Q-TOF), Orbitrap).

Procedure:

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from 5% to 95% B over 15-20 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40 °C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: ESI in both positive and negative ion modes to detect [M+H]⁺ and [M-H]⁻ ions, respectively.

-

MS Scan Range: m/z 100-1000.

-

MS/MS Analysis: Perform data-dependent acquisition (DDA) to trigger fragmentation of the most abundant precursor ions. Select the [M+H]⁺ or [M-H]⁻ ion of this compound for targeted MS/MS analysis.

-

Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Procedure:

-

¹H NMR:

-

Acquire a standard one-dimensional proton NMR spectrum to identify the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration of all proton signals.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum to determine the chemical shifts of all carbon atoms.

-

DEPTQ (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, CH₃, and quaternary carbons.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in the assignment of stereochemistry.

-

Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, extensive research on its aglycone, Delphinidin , provides valuable insights into its potential biological activities. Delphinidin has been shown to interact with several key signaling pathways implicated in cancer and inflammation.

Caption: Potential signaling pathways modulated by this compound, based on studies of its aglycone, Delphinidin.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: Delphinidin has been shown to modulate the MAPK pathway, including ERK, JNK, and p38 kinases. This modulation can lead to the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.

-

PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: Delphinidin can inhibit the PI3K/Akt signaling cascade, a crucial pathway for cell survival and proliferation. By inhibiting this pathway, Delphinidin can promote apoptosis in cancer cells.

-

Wnt/β-catenin Pathway: Studies have indicated that Delphinidin can downregulate the Wnt/β-catenin signaling pathway, which is often aberrantly activated in cancers. This can lead to the suppression of tumor growth and progression.

Conclusion

The definitive identification of this compound requires a multi-faceted analytical approach combining high-resolution mass spectrometry and comprehensive NMR spectroscopy. While a complete, publicly available experimental dataset remains to be consolidated, this guide provides the necessary foundational knowledge and detailed experimental protocols for researchers to successfully isolate and characterize this promising natural product. The exploration of its biological activities, guided by the known signaling pathway interactions of its aglycone, opens up exciting avenues for future research in drug discovery and development.

Leucodelphinidin derivatives and their natural occurrence

An In-depth Technical Guide on Leucodelphinidin Derivatives: Natural Occurrence, Biosynthesis, and Biological Activities

Introduction

This compound is a colorless flavan-3,4-diol, a type of leucoanthocyanidin, which serves as a crucial intermediate in the biosynthesis of delphinidin, prodelphinidins, and other related flavonoids.[1][2] These compounds are widely distributed in the plant kingdom and are recognized for their significant antioxidant, anti-inflammatory, anticancer, and hypoglycemic properties.[3][4][5][6] this compound and its derivatives, including glycosides and polymers (proanthocyanidins), are of great interest to researchers in the fields of phytochemistry, pharmacology, and drug development due to their potential therapeutic applications. This guide provides a comprehensive overview of the natural occurrence, biosynthesis, experimental analysis, and biological activities of this compound derivatives, tailored for researchers, scientists, and professionals in drug development.

Natural Occurrence of this compound

This compound is found in a variety of plants, often as a precursor to condensed tannins (proanthocyanidins). Its presence has been identified in the fruits, leaves, bark, and seeds of numerous species.

Table 1: Natural Sources of this compound

| Plant Species | Common Name | Part of Plant | Reference |

| Acacia auriculiformis | Auri, Earleaf acacia | - | [1] |

| Aesculus hippocastanum | Horse chestnut | Rind/Bark/Cortex | [1] |

| Arachis hypogaea | Peanut | Seeds | [1] |

| Arbutus unedo | Arbutus, Strawberry Tree | Leaf | [1] |

| Caesalpinia pulcherrima | Barbados pride | - | [1] |

| Ceratonia siliqua | Carob | Fruit | [1] |

| Cleistanthus collinus | Karada | Bark | [1] |

| Eucalyptus pilularis | Blackbutt | Kino (gum) | [1] |

| Ficus bengalensis | Banyan tree | Bark | [4] |

| Hamamelis virginiana | American witch hazel | Leaf | [1] |

| Hippophae rhamnoides | Sea buckthorn | Leaf | [1] |

| Humulus lupulus | Hop | Leaf | [1] |

| Musa acuminata × balbisiana | Banana | Fruit | [1] |

| Nelumbo nucifera | Lotus | Leaf | [1] |

| Phyllanthus emblica | Indian gooseberry | Rind/Bark/Cortex | [1] |

| Quercus alba | White oak | Rind/Bark/Cortex | [1] |

| Quercus robur | Common oak | Rind/Bark/Cortex | [1] |

| Rumex hymenosepalus | Arizona dock | Root | [1] |

| Schinus molle | California peppertree | Leaf | [1] |

| Vicia faba | Fava bean | Seed | [1] |

| Vigna species | - | - | [3] |

Biosynthesis of this compound

This compound is synthesized via the flavonoid pathway, a major branch of the phenylpropanoid pathway. The process begins with the formation of flavanones, which are then hydroxylated and reduced to form the leucoanthocyanidin. The key enzymes involved are Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Flavanone 3-Hydroxylase (F3H), Flavonoid 3',5'-Hydroxylase (F3'5'H), and Dihydroflavonol 4-Reductase (DFR).[7][8]

Caption: Biosynthetic pathway of this compound and its conversion to delphinidin and prodelphinidins.

From dihydromyricetin (DHM), the enzyme Dihydroflavonol 4-reductase (DFR) catalyzes the reduction of the 4-keto group to a hydroxyl group, yielding this compound.[7] this compound then serves as a branch-point intermediate. It can be oxidized by Anthocyanidin Synthase (ANS) to form the colored anthocyanidin, delphinidin, or reduced by Leucoanthocyanidin Reductase (LAR) to form flavan-3-ols like gallocatechin, which are the building blocks of prodelphinidins (a type of condensed tannin).[8][9]

Experimental Protocols

Extraction and Isolation

The extraction and isolation of this compound and its derivatives from plant matrices require a multi-step process to separate these polar compounds from other phytochemicals.

Protocol 1: General Extraction and Fractionation

-

Sample Preparation: The plant material (e.g., bark, leaves) is air-dried, powdered, and defatted using a non-polar solvent like petroleum ether or n-hexane in a Soxhlet apparatus.[4][10]

-

Extraction: The defatted powder is then extracted with a polar solvent, typically methanol, ethanol, or an acetone/water mixture, to solubilize the flavonoids.[11]

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and subjected to liquid-liquid partitioning. A common scheme involves partitioning between water and ethyl acetate. The flavonoid derivatives are often concentrated in the ethyl acetate fraction.[4]

-

Chromatographic Separation: The enriched fraction is further purified using column chromatography.[12]

-

Low-Pressure Column Chromatography: Sephadex LH-20 is frequently used for initial fractionation, eluting with solvents like ethanol or methanol to separate compounds based on size and polarity.[13]

-

High-Performance Liquid Chromatography (HPLC): For high-purity isolation, preparative HPLC is employed. Normal-phase columns (e.g., silica, diol) can separate proanthocyanidins based on their degree of polymerization.[13][14][15] Reversed-phase columns (e.g., C18) are also used for separating less polymeric flavonoids.[13]

-

Caption: General experimental workflow for the extraction and isolation of this compound derivatives.

Structural Elucidation

The definitive identification of isolated compounds relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR are indispensable for determining the complete chemical structure of flavonoids.[11][16] ¹H-NMR provides information on the aromatic and aliphatic protons, while ¹³C-NMR reveals the carbon skeleton.[11][17] 2D NMR experiments establish connectivity between protons and carbons, allowing for unambiguous assignment of the structure, including the position of glycosidic linkages and interflavan bonds in proanthocyanidins.[11][18]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with HPLC (HPLC-MS), is used to determine the molecular weight and elemental composition of the compounds.[14][19] Tandem MS (MS/MS) provides fragmentation patterns that help identify the aglycone and any sugar moieties, as well as the nature of the linkages in oligomeric proanthocyanidins.[16]

Biological and Pharmacological Activities

This compound and its derivatives, particularly the downstream product delphinidin, exhibit a wide range of biological activities.

Hypoglycemic Activity

A this compound derivative isolated from the bark of Ficus bengalensis has demonstrated significant hypoglycemic effects in animal models.[4][20]

Table 2: In Vivo Hypoglycemic Effect of this compound Derivative

| Model | Compound | Dosage | Effect | Reference |

| Normal Rats | This compound derivative | 250 mg/kg | ~20-24% reduction in Fasting Blood Glucose (FBG) at 2 hours | [4][20] |

| Alloxan-induced Diabetic Rats | This compound derivative | 250 mg/kg | ~20-24% reduction in FBG at 2 hours; action similar to 2 mg/kg glibenclamide | [4][20] |

| Diabetic Rats (Glucose Load) | This compound derivative | 250 mg/kg | Improves glucose tolerance by ~35% (compared to 70% for glibenclamide) | [4] |

Anticancer Activity

Delphinidin, the direct metabolic product of this compound, is a potent anticancer agent that acts on multiple cellular pathways to inhibit cancer cell proliferation and induce apoptosis.[5][21][22]

Table 3: In Vitro Anticancer Activity of Delphinidin

| Cell Line | Cancer Type | Compound | Concentration | Biological Effect | Reference |

| MCF-10A | Human Mammary Epithelial | Delphinidin | 5–40 µM | Inhibited HGF-stimulated Met expression | [8] |

| MDA-MB-453 | HER-2+ Breast Cancer | Delphinidin | 40 and 80 µM | Induced G2/M cell cycle arrest; Induced apoptosis | [5] |

| BT-474 | HER-2+ Breast Cancer | Delphinidin | 40 and 80 µM | Induced G2/M cell cycle arrest; Induced apoptosis | [5] |

| MCF7 | Breast Adenocarcinoma | Delphinidin | IC50: 120 µM | Inhibited cell proliferation; Induced apoptosis | [23] |

| HepG2 | Human Hepatoma | Delphinidin | - | Potent growth-inhibitory effects | [22] |

The anticancer mechanism of delphinidin involves the modulation of key signaling pathways, including NF-κB and MAPK.[5]

Caption: Delphinidin's inhibitory effects on NF-κB and MAPK pathways leading to apoptosis in cancer cells.

Anti-inflammatory Activity

Anthocyanins derived from this compound are known to possess potent anti-inflammatory properties.[6][24] They act by downregulating key inflammatory mediators and signaling pathways. Delphinidin and its glycosides can reduce the production of nitric oxide (NO), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) induced by inflammatory stimuli like lipopolysaccharide (LPS).[25]

The mechanism often involves the inhibition of the NF-κB pathway, which is a central regulator of inflammation.[24][25] By preventing the activation and nuclear translocation of NF-κB, these compounds suppress the expression of pro-inflammatory genes like iNOS and COX-2.[24][25]

Caption: Inhibition of the NF-κB signaling pathway by delphinidin derivatives to reduce inflammation.

Antioxidant Activity

This compound and its related compounds are powerful antioxidants.[3] This activity is attributed to their polyphenolic structure, which allows them to donate hydrogen atoms or electrons to neutralize free radicals, thereby reducing oxidative stress.[3] The antioxidant capacity of delphinidin is among the highest of all anthocyanidins, largely due to the three hydroxyl groups on its B-ring.[5]

Table 4: In Vitro Antioxidant Activity of Delphinidin

| Assay | Compound | IC50 / Activity | Reference |

| DPPH Radical Scavenging | Delphinidin | IC50: 80 µM | [23] |

| ABTS•+ Radical Scavenging | Delphinidin | Higher activity than petunidin | [26] |

Conclusion and Future Perspectives

This compound and its derivatives represent a valuable class of natural compounds with a broad spectrum of biological activities. Their widespread occurrence in edible and medicinal plants underscores their potential role in human health and disease prevention. The potent hypoglycemic, anticancer, anti-inflammatory, and antioxidant properties demonstrated in numerous studies provide a strong rationale for further investigation.

Future research should focus on the bioavailability and metabolism of this compound derivatives in vivo, as these factors are critical for translating preclinical findings into therapeutic applications. More extensive clinical trials are needed to validate their efficacy and safety in humans. Furthermore, the elucidation of specific molecular targets and the synergistic effects of these compounds with existing drugs could open new avenues for the development of novel, plant-derived therapeutics for chronic diseases. The detailed protocols and structured data presented in this guide offer a solid foundation for researchers to advance the science and application of these promising phytochemicals.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Leucodelphidin | C15H14O8 | CID 440835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caringsunshine.com [caringsunshine.com]

- 4. ijpp.com [ijpp.com]

- 5. Delphinidin induces cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by regulating the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proanthocyanidin Synthesis and Expression of Genes Encoding Leucoanthocyanidin Reductase and Anthocyanidin Reductase in Developing Grape Berries and Grapevine Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 10. isca.in [isca.in]

- 11. ukm.my [ukm.my]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. High-performance liquid chromatography separation and purification of cacao (Theobroma cacao L.) procyanidins according to degree of polymerization using a diol stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jstage.jst.go.jp [jstage.jst.go.jp]

- 18. researchgate.net [researchgate.net]

- 19. High-performance liquid Chromatography/Mass spectrometry analysis of proanthocyanidins in foods and beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Hypoglycemic effects of this compound derivative isolated from Ficus bengalensis (Linn) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. oatext.com [oatext.com]

- 24. An Insight into Anti-Inflammatory Activities and Inflammation Related Diseases of Anthocyanins: A Review of Both In Vivo and In Vitro Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Anti-inflammatory activity and molecular mechanism of delphinidin 3-sambubioside, a Hibiscus anthocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The antioxidant activity and active sites of delphinidin and petunidin measured by DFT, in vitro chemical-based and cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Leucodelphinidin: A Technical Guide for Researchers

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract: Leucodelphinidin, a colorless flavan-3,4-diol, is a pivotal intermediate in the biosynthesis of the potent antioxidant anthocyanidin, delphinidin, and condensed tannins known as prodelphinidins. While a significant body of research focuses on the therapeutic properties of its colored metabolic successors, direct investigation into the pharmacological activities of this compound is nascent yet promising. This technical guide consolidates the existing scientific evidence on the therapeutic potential of this compound, with a primary focus on its demonstrated effects on metabolic regulation. It provides a detailed overview of its known biological activities, quantitative data from preclinical studies, and the experimental protocols employed in this research. Furthermore, this document outlines the biosynthetic pathway of this compound and visualizes experimental workflows to support future research and development endeavors.

Introduction to this compound

This compound is a leucoanthocyanidin, a class of flavonoids that are precursors to anthocyanidins and proanthocyanidins.[1] Structurally, it is a flavan-3,4-diol. Its significance in phytochemistry lies in its role as a biosynthetic intermediate.[1] In plants, dihydroflavonol 4-reductase (DFR) catalyzes the conversion of dihydromyricetin to this compound.[1] Subsequently, this compound can be converted to delphinidin or serve as a building block for the polymerization into prodelphinidins.[1] While historically overshadowed by the vibrant and well-researched delphinidin, recent studies on derivatives of this compound have unveiled its own potential therapeutic properties, particularly in the realm of metabolic diseases.[2][3]

Therapeutic Properties and Mechanisms of Action

The most well-documented therapeutic effects of a this compound derivative are its hypoglycemic and hypolipidemic activities. Research into other areas such as antioxidant, anti-inflammatory, anticancer, and neuroprotective effects is limited for this compound itself; however, the potent activities of its metabolite, delphinidin, in these areas suggest a promising avenue for future investigation.

Metabolic Regulation

Preclinical studies using a 5,7,3'-trimethylether of this compound 3-O-α-L-rhamnoside, isolated from Ficus bengalensis, have demonstrated significant effects on both glucose and lipid metabolism.[2][3]

Hypoglycemic Effects: A study in both normal and alloxan-induced diabetic rats showed that oral administration of the this compound derivative (250 mg/kg) significantly reduced fasting blood glucose levels by 20-24% within two hours, an effect comparable to the standard antidiabetic drug glibenclamide (2 mg/kg).[2] In a glucose tolerance test, the derivative also significantly improved glucose handling, though to a lesser extent than glibenclamide.[2] The mechanism is suggested to be related to insulin secretagogue activity, a property observed in other flavonoids with similar structures.[2]

Hypolipidemic Effects: In a study using a high-cholesterol diet-induced hypercholesterolemic rat model, the same this compound derivative (100 mg/kg/day for 90 days) exhibited potent hypolipidemic activity.[3] The treatment led to a significant reduction in serum total cholesterol and LDL-cholesterol, coupled with a significant increase in HDL-cholesterol.[3] The primary mechanism of action appears to be an increase in the fecal excretion of bile acids and neutral sterols, rather than the inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[3]

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies on the this compound derivative.

Table 1: Hypoglycemic Effects of this compound Derivative in Alloxan-Induced Diabetic Rats

| Parameter | Diabetic Control | This compound Derivative (250 mg/kg) | Glibenclamide (2 mg/kg) |

| Fasting Blood Glucose Reduction (at 2 hours) | - | 20-24% | 20-24% |

| Glucose Tolerance Test (Max % Rise in Blood Glucose) | 71% | 48% | 33% |

| Glucose Tolerance Test (Mean % Rise in Blood Glucose) | 57.5 ± 17 | 37 ± 12 | 17 ± 9 |

Data sourced from Geetha et al., 1994.[2]

Table 2: Hypolipidemic Effects of this compound Derivative in Hypercholesterolemic Rats (90-day treatment)

| Parameter (mg/dL) | Cholesterol Control | This compound Derivative (100 mg/kg/day) |

| Serum Total Cholesterol | 245.3 ± 15.2 | 168.4 ± 11.5 |

| Serum LDL-Cholesterol | 180.6 ± 12.8 | 102.1 ± 8.7 |

| Serum HDL-Cholesterol | 28.5 ± 2.1 | 38.6 ± 2.9 |

| Atherogenic Index | 7.6 | 3.4 |

Data sourced from Mathew et al., 2012.[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Extraction and Isolation of this compound Derivative from Ficus bengalensis**

-

Plant Material: The middle, saffron-colored part of fresh bark from Ficus bengalensis is collected, dried under the sun, and powdered.[4]

-

Defatting: The powder is exhaustively extracted with petroleum ether (40-60°C B.P.) followed by solvent ether for 24 hours each in a Soxhlet apparatus. These non-polar extracts are discarded.[4]

-

Primary Extraction: The defatted bark powder is then extracted with 95% ethanol. The ethanolic extract is concentrated under reduced pressure.[4]

-

Fractionation: The concentrated ethanolic extract is shaken with petroleum ether to remove any remaining non-polar compounds. The mixture is then partitioned with ethyl acetate. The ethyl acetate fraction is separated and concentrated.[4]

-

Chromatography: The concentrated ethyl acetate fraction is dissolved in a methanol:chloroform (30:2.5 V/V) mixture and subjected to column chromatography over silica gel G (60-120 mesh).[4]

-

Elution and Purification: The column is eluted with a methanol-chloroform (1:11 V/V) mixture. The red-colored compound, identified as 5,7,3'-trimethylether of this compound 3-O-α-L-rhamnoside, is collected and crystallized from an ethyl acetate-petroleum ether mixture.[2][4]

In Vivo Hypoglycemic Activity Assay (Alloxan-Induced Diabetic Rat Model)

-

Animal Model: Male Wistar or Sprague-Dawley rats are used.[2][5]

-

Induction of Diabetes: Rats are fasted for 18-30 hours prior to induction.[5] A freshly prepared solution of alloxan monohydrate in 0.9% saline is administered via a single intraperitoneal injection at a dose of 150 mg/kg body weight.[5]

-

Post-Induction Care: To prevent fatal hypoglycemia immediately following β-cell destruction, rats are given a 5-10% glucose or dextrose solution to drink ad libitum for the first 24 hours post-injection.[6]

-

Confirmation of Diabetes: After 72 hours, fasting blood glucose levels are measured from the tail vein using a glucometer. Rats with fasting blood glucose levels ≥ 270 mg/dL are considered diabetic and selected for the study.[5]

-

Treatment Protocol: Diabetic rats are divided into groups: a vehicle control group (receiving normal saline), a positive control group (receiving glibenclamide, 2 mg/kg), and a test group (receiving the this compound derivative, 250 mg/kg, orally).[2]

-

Fasting Blood Glucose Measurement: Blood glucose is measured at baseline (0 hours) and at specific time points (e.g., 2 hours) after administration of the test compounds.[2]

-

Glucose Tolerance Test (GTT): After a 30-minute post-drug administration period, a glucose solution (3 g/kg) is orally administered to the rats. Blood glucose levels are then measured at 30-minute intervals for 2.5 hours to assess glucose clearance.[2]

In Vivo Hypolipidemic Activity Assay (High-Cholesterol Diet Model)